molecular formula C12H18N2O B1530264 5-amino-N,2-dimethyl-N-(propan-2-yl)benzamide CAS No. 1250353-98-0

5-amino-N,2-dimethyl-N-(propan-2-yl)benzamide

Cat. No. B1530264
M. Wt: 206.28 g/mol
InChI Key: IBVOTNSNBHZFLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-amino-N,2-dimethyl-N-(propan-2-yl)benzamide is a chemical compound with the molecular formula C12H18N2O and a molecular weight of 206.29 . It is used for research purposes .


Synthesis Analysis

The synthesis of benzamides, which includes compounds like 5-amino-N,2-dimethyl-N-(propan-2-yl)benzamide, can be achieved through the direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is considered green, rapid, mild, and highly efficient .


Physical And Chemical Properties Analysis

5-amino-N,2-dimethyl-N-(propan-2-yl)benzamide has a molecular weight of 206.29 . Detailed physical and chemical properties such as boiling point, melting point, and density were not found in the search results .

Scientific Research Applications

Synthesis and Biological Evaluation

A study by Saeed et al. (2015) details the synthesis of benzamide derivatives with potential biological applications. These derivatives were screened for inhibitory potential against various human recombinant alkaline phosphatases and ecto-5′-nucleotidases, suggesting their relevance in medicinal chemistry for targeting nucleotide protein interactions (Saeed et al., 2015).

Anticancer and Antimicrobial Activities

The research on benzamide-based 5-aminopyrazoles and their derivatives indicates significant antiviral activities against the H5N1 influenza virus, showcasing the potential of these compounds in antiviral drug development (Hebishy et al., 2020).

Chemical Properties and Applications

Liaw et al. (2002) synthesized polyamides derived from benzamide-containing diamines, demonstrating their amorphous character and excellent solubility in various solvents. This study highlights the materials science application of benzamide derivatives in creating new polymers with desirable properties (Liaw et al., 2002).

Antifungal Agents

Narayana et al. (2004) focused on synthesizing benzamide derivatives with potential as antifungal agents. Their work contributes to the ongoing search for new and effective compounds in combating fungal infections (Narayana et al., 2004).

Antiviral and Antibacterial Agents

Aki et al. (2021) found that 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide improves monoclonal antibody production in Chinese hamster ovary cell cultures, showcasing its utility in enhancing biopharmaceutical manufacturing processes (Aki et al., 2021).

Future Directions

The future directions of research involving 5-amino-N,2-dimethyl-N-(propan-2-yl)benzamide are not specified in the search results. Given its use in research , it could potentially be involved in the development of new synthetic methods, the study of chemical reactions, or the synthesis of new compounds.

properties

IUPAC Name

5-amino-N,2-dimethyl-N-propan-2-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-8(2)14(4)12(15)11-7-10(13)6-5-9(11)3/h5-8H,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBVOTNSNBHZFLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)C(=O)N(C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-N,2-dimethyl-N-(propan-2-yl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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